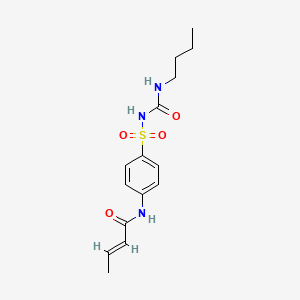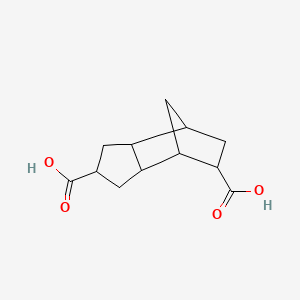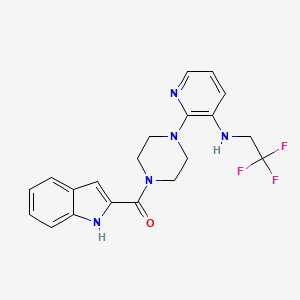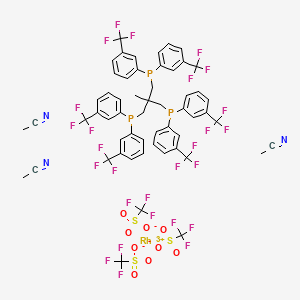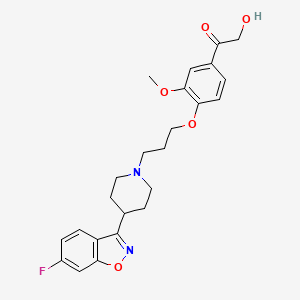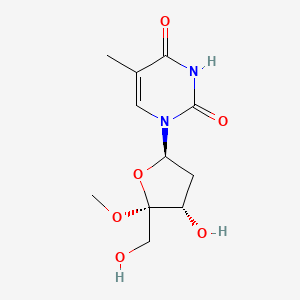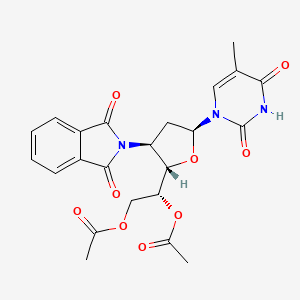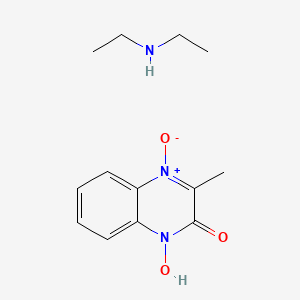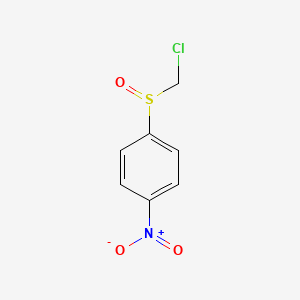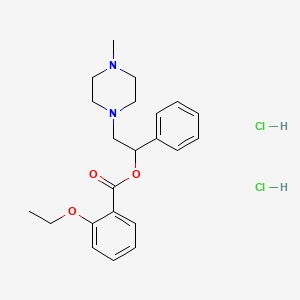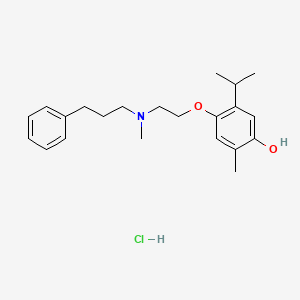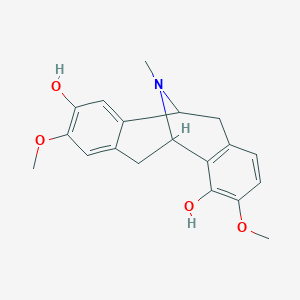
Munitagine, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Munitagine, (-)-, is a pavine alkaloid isolated from the plant Argemone platyceras. It is known for its inhibitory activity against enzymes such as acetylcholinesterase and prolyl oligopeptidase, making it a compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of munitagine involves the construction of benzylisoquinoline methiodides followed by selective reduction and acid-catalyzed cyclization. The process begins with the alkylation of a Reissert compound derived from isoquinoline with appropriately substituted benzyl halides. This is followed by N-methylation, selective reduction, and acid-catalyzed cyclization to yield munitagine .
Industrial Production Methods
While specific industrial production methods for munitagine are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Munitagine undergoes various chemical reactions, including:
Oxidation: Munitagine can be oxidized to form different derivatives.
Reduction: Selective reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for selective reduction.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of munitagine, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Munitagine has several scientific research applications:
Chemistry: It serves as a model compound for studying pavine alkaloids and their chemical properties.
Biology: Munitagine’s enzyme inhibitory activity makes it a valuable tool for studying enzyme functions and interactions.
Medicine: Its potential in treating neurodegenerative diseases like Alzheimer’s disease is a significant area of research.
Industry: While not widely used industrially, its derivatives could have applications in pharmaceuticals and agrochemicals.
Mecanismo De Acción
Munitagine exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Additionally, it inhibits prolyl oligopeptidase, which is involved in the degradation of proline-containing peptides. This dual inhibition is particularly beneficial in addressing the multifactorial mechanisms of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Laudanosine: Another pavine alkaloid with similar enzyme inhibitory activities.
Protopine: A protopine alkaloid with different structural features but similar biological activities.
Argemonine: Another alkaloid from Argemone platyceras with comparable enzyme inhibition properties.
Uniqueness
Munitagine stands out due to its dual inhibitory activity against both acetylcholinesterase and prolyl oligopeptidase. This makes it particularly effective in addressing the complex pathology of neurodegenerative diseases, setting it apart from other similar compounds .
Propiedades
Número CAS |
7691-07-8 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4,13-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3,12-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-13-6-10-4-5-16(23-2)19(22)18(10)14(20)7-11-8-17(24-3)15(21)9-12(11)13/h4-5,8-9,13-14,21-22H,6-7H2,1-3H3 |
Clave InChI |
PLGXEPHZCXBYLP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CC3=C(C1CC4=CC(=C(C=C24)O)OC)C(=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


